3-chloropyridine-4-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloropyridine-4-sulfonyl fluoride: is an organic compound with the molecular formula C5H3ClFNO2S. It is a derivative of pyridine, where the sulfonyl fluoride group is attached to the fourth carbon and a chlorine atom is attached to the third carbon of the pyridine ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
Mechanism of Action
Target of Action
It is known that sulfonyl fluorides can act as electrophiles, reacting with nucleophilic amino acid residues in proteins, potentially modifying their function .
Mode of Action
In a biological context, this could involve the reaction with nucleophilic amino acid residues in proteins, leading to changes in protein function .
Biochemical Pathways
The compound’s potential to modify proteins suggests it could influence a variety of biochemical pathways depending on the specific proteins it interacts with .
Result of Action
Given its potential to modify proteins, it could have diverse effects depending on the specific proteins and cells involved .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3-chloropyridine-4-sulfonyl fluoride .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloropyridine-4-sulfonyl fluoride typically involves the introduction of the sulfonyl fluoride group into the pyridine ring. One common method is the reaction of 3-chloropyridine with sulfuryl fluoride (SO2F2) under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound may involve a multi-step process starting from readily available precursors. The process includes chlorination of pyridine, followed by sulfonylation using sulfuryl fluoride. The reaction conditions are optimized to maximize yield and purity, often involving the use of specialized reactors and purification techniques.
Chemical Reactions Analysis
Types of Reactions: 3-chloropyridine-4-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines, alcohols, or thiols in the presence of a base.
Coupling Reactions: Palladium catalysts and boronic acids or esters under mild conditions.
Major Products:
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonothioates.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
Chemistry: 3-chloropyridine-4-sulfonyl fluoride is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the preparation of sulfonamide-based drugs and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is used to develop inhibitors for enzymes such as proteases and kinases. Its ability to form stable sulfonamide bonds makes it a key building block in drug design.
Industry: In the chemical industry, this compound is used in the production of specialty chemicals, including dyes, pigments, and polymers
Comparison with Similar Compounds
3-chloropyridine-4-sulfonamide: Similar structure but with a sulfonamide group instead of sulfonyl fluoride.
4-chloropyridine-3-sulfonyl fluoride: Isomer with the positions of chlorine and sulfonyl fluoride groups swapped.
3-fluoropyridine-4-sulfonyl fluoride: Fluorine atom instead of chlorine at the third position.
Uniqueness: 3-chloropyridine-4-sulfonyl fluoride is unique due to its specific reactivity profile, which allows for selective nucleophilic substitution and coupling reactions. Its ability to form stable sulfonamide bonds makes it particularly valuable in medicinal chemistry for the development of enzyme inhibitors.
Properties
CAS No. |
2301475-89-6 |
---|---|
Molecular Formula |
C5H3ClFNO2S |
Molecular Weight |
195.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.